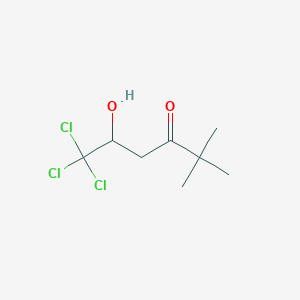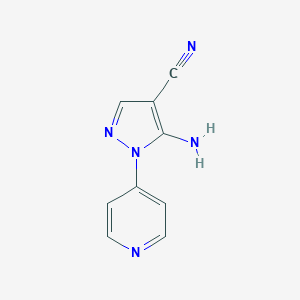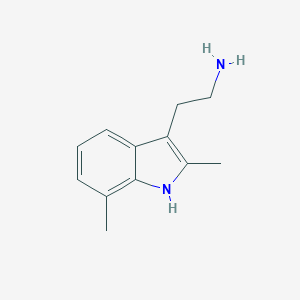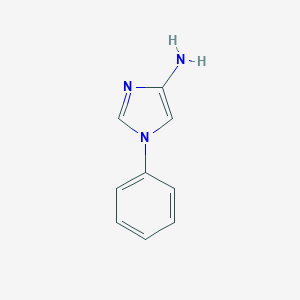
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide promotes the acetylation of histone proteins, which leads to the activation of gene expression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide are mainly related to its inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can modulate the expression of genes involved in immune response and inflammation. The physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide have been studied in animal models, and it has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. This makes it a valuable tool for studying the role of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes in various biological processes. However, one of the limitations of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors such as 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is their non-specificity. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can affect the expression of many genes, and it can be challenging to determine the specific genes that are affected by the inhibitor.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide. One potential direction is to study the combination of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors with other anticancer agents to improve their efficacy. Another direction is to study the effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors on the immune system and their potential use in immunotherapy. In addition, further research is needed to determine the specific genes that are affected by 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors and their role in various biological processes. Overall, the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide and other 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields the desired product in good to excellent yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been shown to be effective against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
113767-29-6 |
|---|---|
Nom du produit |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
Formule moléculaire |
C10H8Cl2N2OS |
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-4-3-9(15)14-10-13-7-2-1-6(12)5-8(7)16-10/h1-2,5H,3-4H2,(H,13,14,15) |
Clé InChI |
GGPLIRKZIRYPDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



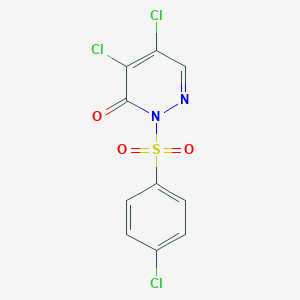
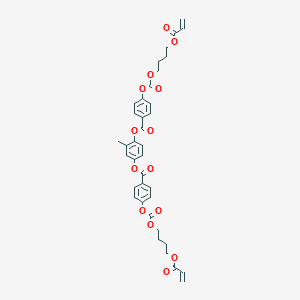

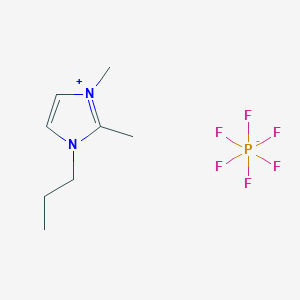
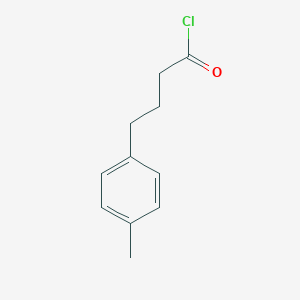
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)

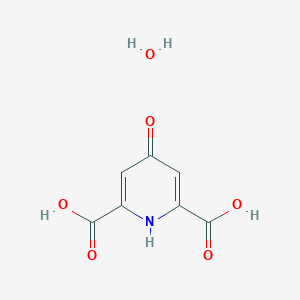
![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
